molecular formula C18H21ClN2O3S B2401277 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1705037-96-2

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2401277
CAS RN: 1705037-96-2
M. Wt: 380.89
InChI Key: GLPBNJMXJCURNT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide, also known as CHIMSA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CHIMSA is a sulfonamide compound that contains a chloro group, a hydroxyethyl group, and a methylbenzenesulfonamide group. It is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis and antimicrobial activity of novel sulfonamide compounds reveals the potential of sulfonamide derivatives in combating microbial infections. These compounds were synthesized through optimized reactions and tested against various bacterial and fungal strains, showing significant antimicrobial properties (Vanparia et al., 2010).

Oxidation of Hydrocarbons

Research on the oxidation of hydrocarbons by aqueous platinum salts, including sulfonamides like p-toluenesulfonic acid, provides insights into the chemical reactivity and selectivity of sulfonamide compounds in organic synthesis. This study outlines a pathway for the stepwise hydroxylation of sulfonamides, offering a method for functionalizing these compounds at specific positions (Labinger et al., 1993).

Antiviral and Antifungal Activities

Another research focused on the synthesis of sulfonamides bearing the 1,3,4-oxadiazole moiety and their in vitro screening for anti-HIV and antifungal activities. This highlights the potential pharmaceutical applications of sulfonamide derivatives in developing treatments against viral and fungal infections (Zareef et al., 2007).

Chemical Synthesis and Characterization

A study on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists indicates the relevance of sulfonamide compounds in synthesizing small molecular antagonists for preventing HIV-1 infection. This research provides a basis for the development of targeted therapeutic agents (Cheng De-ju, 2015).

properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12-15(19)4-3-5-18(12)25(23,24)20-11-17(22)14-6-7-16-13(10-14)8-9-21(16)2/h3-7,10,17,20,22H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPBNJMXJCURNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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